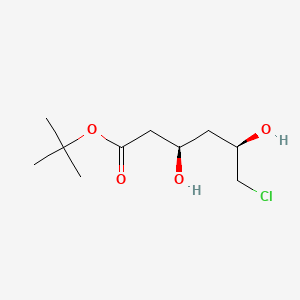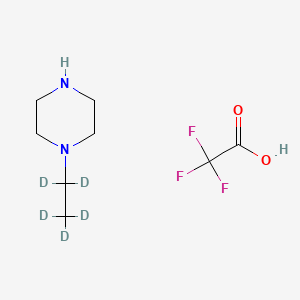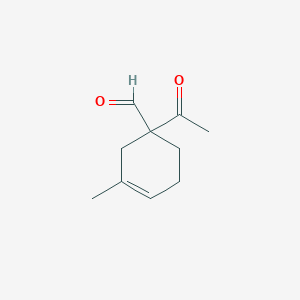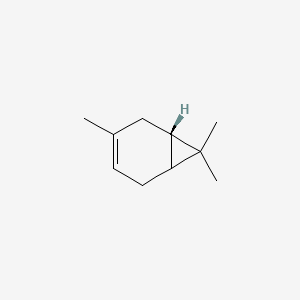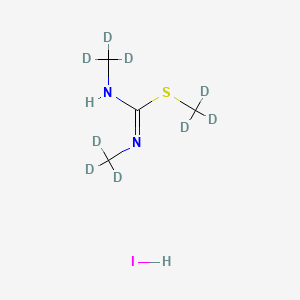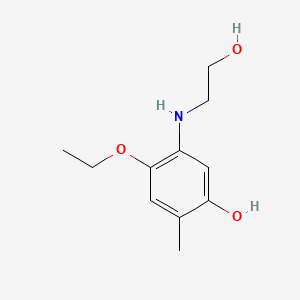
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol is an organic compound with a complex structure that includes ethoxy, hydroxyethylamino, and methylphenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the ethoxylation of a phenol derivative, followed by the introduction of the hydroxyethylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Industry: It can be used in the production of dyes, polymers, and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the ethoxy and methylphenol groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-methylphenol: Lacks the ethoxy and hydroxyethylamino groups, resulting in different chemical properties and reactivity.
4-Ethoxy-2-methylphenol: Similar structure but without the hydroxyethylamino group, leading to different biological interactions.
5-(2-Hydroxyethylamino)-2-methylphenol: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness
4-Ethoxy-5-(2-hydroxyethylamino)-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
4-ethoxy-5-(2-hydroxyethylamino)-2-methylphenol |
InChI |
InChI=1S/C11H17NO3/c1-3-15-11-6-8(2)10(14)7-9(11)12-4-5-13/h6-7,12-14H,3-5H2,1-2H3 |
InChI-Schlüssel |
JJSXWPCQCBFUPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


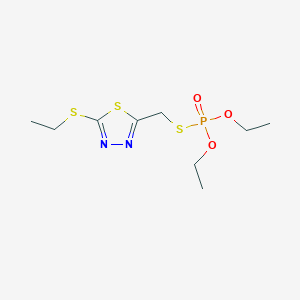
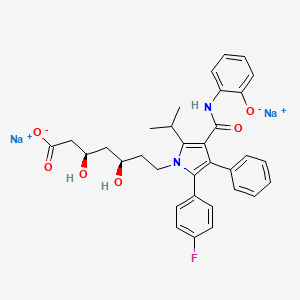
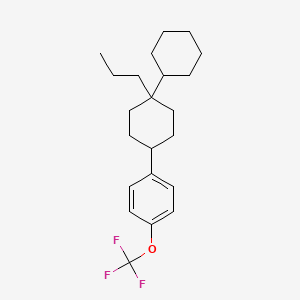
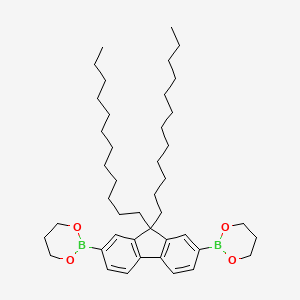
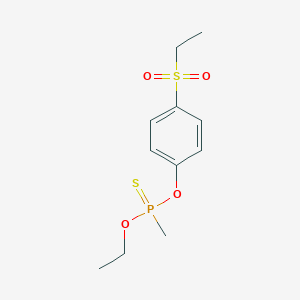
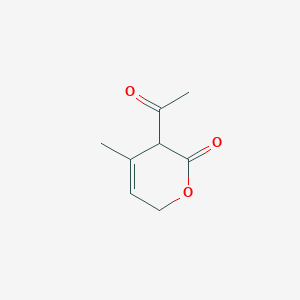
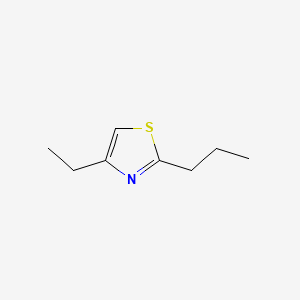
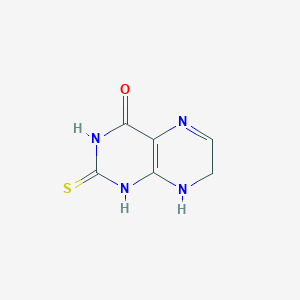
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
